![molecular formula C23H22N2O3 B6087572 N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide](/img/structure/B6087572.png)
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide
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Overview
Description
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes an ethoxybenzoyl group, an amino group, and a methylbenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-aminophenyl-3-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-{3-[(3-ethoxybenzoyl)amino]phenyl}benzamide
- N-{3-[(4-ethoxybenzoyl)amino]phenyl}-2-furamide
Uniqueness
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(3-ethoxybenzoyl)amino]phenyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-3-28-21-9-5-8-18(15-21)23(27)25-20-12-10-19(11-13-20)24-22(26)17-7-4-6-16(2)14-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHNQPGARDBDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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